1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride
Overview
Description
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of imidazolium salts, which are known for their stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 2,6-dibenzhydryl-4-methoxyaniline with imidazole in the presence of a suitable chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The imidazolium ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Scientific Research Applications
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: Used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination with metal centers and activation of substrates through electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene
Uniqueness
1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium chloride is unique due to its specific substituents on the imidazolium ring, which confer distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)imidazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H57N2O2.ClH/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57;/h3-49,64-67H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRRRFSZRSTFNO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=C4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H57ClN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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